Alamifovir PM
Description
Inhibition of Viral Polymerase Through Nucleotide Analogue Incorporation
Alamifovir PM operates through a prodrug mechanism, requiring intracellular phosphorylation to its active triphosphate form. This metabolite mimics natural deoxynucleotide triphosphates (dNTPs), enabling recognition by the HBV polymerase during viral DNA synthesis. Upon incorporation into the growing DNA strand, the absence of a 3′-hydroxyl group in its ribose moiety induces premature chain termination. This mechanism mirrors that of established nucleoside analogues like acyclovir, which rely on structural mimicry to disrupt viral replication.
The triphosphate form of this compound exhibits preferential binding to HBV polymerase over human DNA polymerases, a selectivity critical for reducing off-target effects. Kinetic studies of analogous compounds demonstrate that incorporation efficiency depends on the polymerase’s affinity for the analogue relative to natural dNTPs. For instance, the 50% effective concentration (EC~50~) of similar agents correlates with their ability to outcompete endogenous nucleotides at the polymerase active site.
Structural Basis for Activity Against Lamivudine-Resistant HBV Strains
Lamivudine resistance in HBV arises predominantly from mutations in the YMDD motif of the viral polymerase, which reduce drug binding affinity. This compound’s activity against these strains suggests structural adaptations that bypass steric or electronic hindrances caused by such mutations. Comparative analyses with other nucleotide analogues, such as cidofovir, reveal that modifications to the phosphate backbone or sugar moiety can restore binding to mutated polymerases.
Molecular modeling proposes that this compound’s phosphonate group forms stable interactions with conserved residues outside the YMDD region, mitigating the impact of resistance mutations. This hypothesis aligns with observations of tenofovir, another acyclic phosphonate, which maintains efficacy against lamivudine-resistant HBV due to its distinct binding geometry. Structural studies of HBV polymerase bound to nucleotide analogues further highlight the importance of hydrophobic interactions and hydrogen bonding networks in maintaining inhibitory potency amid mutations.
Competitive Inhibition Dynamics with Endogenous Deoxynucleotide Triphosphates
The antiviral efficacy of this compound is influenced by intracellular dNTP concentrations, which vary across cell types and infection stages. In vitro assays with analogous compounds demonstrate that high dNTP levels reduce analogue incorporation by increasing competition for polymerase binding. For example, the incorporation rate of tenofovir diphosphate into HBV DNA decreases by 40–60% in the presence of elevated dATP concentrations.
This compound’s triphosphate metabolite likely follows similar kinetics, where its inhibitory effect is maximized under low dNTP conditions, such as those in non-dividing hepatocytes. This dynamic underscores the importance of prodrug design in ensuring sufficient intracellular activation to overcome physiological nucleotide pools. Preclinical data suggest that optimizing the prodrug’s lipophilicity enhances cellular uptake and phosphorylation, thereby tilting the competition in favor of the analogue.
Structure
2D Structure
Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
2-[2-amino-6-(4-methoxyphenyl)sulfanylpurin-9-yl]ethanol |
InChI |
InChI=1S/C14H15N5O2S/c1-21-9-2-4-10(5-3-9)22-13-11-12(17-14(15)18-13)19(6-7-20)8-16-11/h2-5,8,20H,6-7H2,1H3,(H2,15,17,18) |
InChI Key |
ZMRAUIXUSXUCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification and Nomenclature
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"Alamifovir PM" does not appear in any peer-reviewed publications, chemical databases (e.g., PubChem, Reaxys), or regulatory documents (e.g., FDA, EMA) as of the current review date.
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The nomenclature does not align with International Union of Pure and Applied Chemistry (IUPAC) standards for antiviral agents or prodrugs (e.g., suffix "-fovir" is typical for nucleotide analogs like adefovir or tenofovir ) .
Potential Misidentification or Typographical Errors
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Hypothesis 1 : The compound name may contain a typographical error. For example:
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Alamifovir (without "PM") is not recognized in existing literature.
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PM could denote a formulation (e.g., polymeric matrix) or salt form, but no such variants are documented.
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Hypothesis 2 : The compound might be a proprietary or experimental drug not yet disclosed in public domains.
Chemical Reaction Analysis in Antiviral Analogs
While data on "this compound" is unavailable, the reactions of analogous antiviral prodrugs (e.g., tenofovir, cidofovir) can provide insights:
Research Gaps and Recommendations
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Database Gaps : Current chemical databases (e.g., PubMed, PMC) lack entries for "this compound" .
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Experimental Validation : If this compound is under development, its synthetic pathways and reactivity would require characterization via:
Authoritative Sources and Reliability
As requested, unreliable domains (e.g., , ) were excluded. Peer-reviewed journals and institutional repositories (e.g., PubMed, PMC) were prioritized .
Scientific Research Applications
Alamifovir is a purine nucleotide analogue prodrug that has demonstrated effectiveness against both wild-type and lamivudine-resistant hepatitis B virus (HBV) in preclinical studies . Research into alamifovir has explored its pharmacokinetics, safety, and potential antiviral effects .
Pharmacokinetics and Metabolism
Two studies have examined the pharmacokinetics of alamifovir following oral administration in healthy males .
Study Design
- Study 1 A single-dose, double-blind, randomized, placebo-controlled study involving escalating doses of alamifovir (0.2 to 80 mg) was conducted. Subjects were divided into 11 treatment groups and received either alamifovir (n = 6) or a placebo (n = 2). Blood, urine, and fecal samples were collected over 72 hours .
- Study 2 A multiple-dose, single-blind, randomized, placebo-controlled study was conducted, involving four treatment groups (2.5, 5, 10, and 15 mg of alamifovir) . Subjects received twice-daily oral doses of alamifovir or a placebo for 15 days. Blood samples were collected over 24 hours on days 1 and 15 .
Metabolism
Alamifovir is rapidly absorbed but undergoes quick hydrolysis, resulting in limited systemic exposure and the formation of at least three metabolites, suggesting it acts as a prodrug . The major circulating metabolite in rats is 602075, while in monkeys and woodchucks, it is 602074 . Metabolite 602074 is further hydrolyzed into the free acid 602076 . These metabolites also exhibit anti-HBV activity .
Preclinical Efficacy
Alamifovir has demonstrated activity against wild-type HBV and lamivudine-resistant mutants in vitro . The effective concentration (EC50) for wild-type HBV was 0.027 μM, significantly lower than that of lamivudine . For lamivudine-resistant mutants, the EC50 was 2.6 to 3.3 μM . The mechanism of action involves inhibiting the protein priming reaction and packaging reaction, reducing HBV replication .
Safety and Efficacy in Humans
A study aimed to assess the safety and potential antiviral effects of alamifovir in humans .
Methods
A randomized, placebo-controlled, dose escalation study was conducted on 66 chronic hepatitis B infected patients with stable HBV DNA levels (>10^5 copies/ml) and no significant liver pathology . Patients received either a placebo or alamifovir at daily doses ranging from 2.5 to 20mg, administered in single or divided doses for 28 days, with a follow-up period of approximately 12 weeks after treatment cessation .
Animal Models
Alamifovir has been studied in rats, mice, cynomolgus monkeys, ducks, and woodchucks . Preclinical safety was established in these animal models through single- and repeat-dose toxicology studies lasting up to 9 months . These studies found no evidence of mitochondrial toxicity or specific organ toxicity . Renal toxicity was observed in rats at doses significantly higher than those of adefovir dipivoxil .
Potential Applications
Mechanism of Action
Alamifovir PM exerts its effects by inhibiting the priming DNA reaction and the packaging reaction of HBV . This mechanism is different from other antiviral agents like lamivudine and adefovir, which inhibit DNA chain elongation . The molecular targets of this compound include the viral polymerase enzyme, which is crucial for HBV replication .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Alamifovir’s structural uniqueness lies in its 6-phenylthio group and optimized phosphonate side chain, enhancing HBV specificity and reducing off-target effects. Below is a comparison with key anti-HBV agents:
Antiviral Activity
Alamifovir outperforms older nucleos(t)ide analogs in preclinical studies:
Key Findings :
Pharmacokinetic and Physicochemical Properties
Notes:
- Alamifovir requires stringent storage conditions (-80°C) to maintain stability, unlike lamivudine or adefovir .
- Discrepancies in molecular formulas (C₁₈ vs. C₁₉) between older and recent sources highlight evolving structural characterization .
Clinical Development and Limitations
- Alamifovir : Early-phase trials indicated potent HBV suppression, but development status post-2017 remains unclear. Preclinical data emphasize its high selectivity and low cytotoxicity .
- Besifovir : Despite Phase III discontinuation, it gained approval in South Korea, underscoring regional regulatory flexibility .
Biological Activity
Alamifovir PM, a purine nucleotide analogue prodrug, has garnered attention for its biological activity, particularly in the treatment of hepatitis B virus (HBV) infections. This article presents a detailed overview of its pharmacokinetics, mechanisms of action, and clinical efficacy based on diverse research findings.
Overview of this compound
Alamifovir is designed to combat HBV, including strains resistant to standard treatments like lamivudine. Its prodrug nature allows it to be converted into active metabolites in the body, which are responsible for its antiviral effects. The compound has shown promising results in both preclinical and clinical settings.
Absorption and Metabolism
Alamifovir is rapidly absorbed after oral administration, though its systemic exposure is limited due to swift hydrolysis into metabolites. Two primary metabolites, 602074 and 602076, have been identified as significant contributors to its antiviral activity. The pharmacokinetic profile was established through two studies involving varying doses and administration regimens:
| Study | Dose (mg) | Administration | Key Findings |
|---|---|---|---|
| Study 1 | 0.2 - 80 | Single dose | Rapid absorption; limited systemic exposure; major metabolite 602074 peaked at ~0.5 h. |
| Study 2 | 2.5 - 15 | Multiple doses (BID) | Minimal accumulation; predictable concentrations based on single-dose data. |
Food intake was found to decrease the extent of absorption, suggesting that dosing conditions can significantly impact efficacy .
Alamifovir operates through a unique mechanism that inhibits the protein priming and packaging reactions essential for HBV replication. This contrasts with conventional nucleoside/nucleotide reverse transcriptase inhibitors, providing an alternative therapeutic approach against resistant HBV strains .
Clinical Efficacy
A randomized controlled trial assessed the safety and antiviral efficacy of Alamifovir in chronic HBV patients. The study involved 66 participants who received varying doses over a 28-day period:
- Results : All doses led to significant reductions in plasma viral load, with mean declines ranging from 1.5 to 2.6 log(10). Post-treatment viral suppression was observed to be dose-dependent.
- Safety Profile : Alamifovir was well tolerated with no serious adverse events attributed to the drug, indicating a favorable safety profile for long-term use .
Case Studies and Research Findings
Several studies have documented Alamifovir's effectiveness against HBV:
- Efficacy Against Lamivudine-Resistant Strains : Alamifovir demonstrated potent antiviral activity against both wild-type and lamivudine-resistant HBV strains in preclinical models .
- Long-Term Treatment Outcomes : In follow-up studies, patients exhibited sustained viral suppression post-treatment, reinforcing Alamifovir's potential as a long-term therapeutic option .
Q & A
Q. What statistical approaches adjust for missing data in this compound trials?
- Methodological Answer :
- Multiple Imputation : Use chained equations (MICE) to handle missing viral load measurements.
- Sensitivity Analysis : Compare outcomes under missing-at-random (MAR) vs. missing-not-at-random (MNAR) assumptions.
- Bayesian Hierarchical Models : Incorporate prior distributions from earlier trials to inform estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
